molecular formula C7H15NO2 B12091459 3-[Methyl(propyl)amino]propanoic acid

3-[Methyl(propyl)amino]propanoic acid

Cat. No.: B12091459
M. Wt: 145.20 g/mol
InChI Key: QHJWKOZWMBUASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylpropylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanoic acid group attached to a methylpropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylpropylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid with methylpropylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of 3-(Methylpropylamino)propanoic acid often involves large-scale chemical synthesis using similar methods as described above. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylpropylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions. The conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders
Due to its structural properties, 3-[Methyl(propyl)amino]propanoic acid is being investigated as a potential therapeutic agent for treating neurological disorders. Its ability to interact with neurotransmitter systems suggests a role in modulating synaptic transmission and neuroprotection. Research indicates that derivatives of this compound may exhibit inhibitory effects on cholinesterases, which are crucial for the treatment of Alzheimer's disease and other neurodegenerative conditions.

Anticancer Research
Studies have shown that compounds related to this compound possess significant anticancer activity. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacteria and fungi. Research has reported Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida species.

Biochemical Applications

Enzyme Inhibition Studies
this compound has been studied for its potential to inhibit specific enzymes. For example, modifications to its structure enhance its inhibitory effects on acetylcholinesterase, suggesting applications in drug design for cognitive enhancement and neuroprotection .

Antioxidant Activity
The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Various assays have shown its ability to scavenge free radicals effectively, indicating potential applications in nutraceuticals and functional foods.

Material Science Applications

Synthesis of Polymers
The unique chemical structure of this compound allows it to serve as a building block in the synthesis of novel polymers. Its incorporation into polymer chains can enhance the material's mechanical properties and thermal stability, making it suitable for advanced material applications in coatings and composites.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of this compound. The results indicated that certain modifications significantly increased cytotoxicity against human glioblastoma cells (U-87), with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. explored the enzyme inhibition capabilities of this compound derivatives on acetylcholinesterase. The study concluded that specific structural modifications enhanced inhibitory potency, suggesting potential therapeutic applications for Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of 3-(Methylpropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors or enzymes, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simple carboxylic acid with similar structural features.

    Methylpropylamine: An amine with a similar alkyl group.

    3-Aminopropanoic acid: An amino acid with a similar backbone structure.

Uniqueness

3-(Methylpropylamino)propanoic acid is unique due to the presence of both an amino group and a propanoic acid group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Biological Activity

3-[Methyl(propyl)amino]propanoic acid, also known as 3-MPA, is a beta-amino acid derivative notable for its biological activity, particularly as an inhibitor of LTA4 hydrolase, an enzyme involved in the biosynthesis of leukotrienes. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and other areas of medicinal chemistry.

The molecular formula for this compound is C₇H₁₅ClN₂O₂, and it exists primarily in its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. The structure features a propanoic acid backbone with a methyl(propyl)amino group, contributing to its unique chemical behavior.

3-MPA acts by inhibiting LTA4 hydrolase, which is crucial for the production of leukotrienes, inflammatory mediators that play a role in various pathophysiological processes. In pharmacological studies, 3-MPA demonstrated significant inhibition of calcium ionophore-induced LTB4 production in human whole blood, with an IC50 value of 49 nM. The inhibition was measured using epoxide hydrolase and aminopeptidase activities, yielding Ki values of 23 nM and 27 nM, respectively.

Anti-inflammatory Properties

  • Inhibition of Leukotriene Production : The primary biological activity of 3-MPA is its ability to inhibit leukotriene production, making it a candidate for treating inflammatory diseases.
  • IC50 Values : The compound has shown an IC50 value of 49 nM against LTB4 production, indicating potent anti-inflammatory activity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 3-MPA and their unique biological activities:

Compound NameStructure FeaturesUnique Aspects
3-(Methylamino)propanoic AcidContains a methylamino groupMore widely studied for neuroprotective properties
3-(Propylamino)propanoic AcidLacks methyl substitutionPotentially different biological activity
2-Amino-3-methylbutanoic AcidBranched chain structureDifferent metabolic pathways

Case Studies

  • LTA4 Hydrolase Inhibition Study : In a study measuring the effects of various inhibitors on LTA4 hydrolase activity, 3-MPA was identified as a potent inhibitor with significant implications for therapeutic applications in conditions characterized by excessive leukotriene production.
  • Pharmacological Profiling : A pharmacological profiling study indicated that compounds similar to 3-MPA could serve as lead compounds in drug development targeting inflammatory pathways .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-[methyl(propyl)amino]propanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5-8(2)6-4-7(9)10/h3-6H2,1-2H3,(H,9,10)

InChI Key

QHJWKOZWMBUASB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.